O~1~-Acetyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)ethanehydroximamide
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Overview
Description
O~1~-Acetyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)ethanehydroximamide is a complex organic compound that features a pyrazole ring substituted with nitro, methyl, and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-Acetyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)ethanehydroximamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Hydroximamide Formation: The final step involves the reaction of the acetylated pyrazole with hydroxylamine to form the hydroximamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
O~1~-Acetyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)ethanehydroximamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various acyl-substituted pyrazoles.
Scientific Research Applications
O~1~-Acetyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)ethanehydroximamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of O1-Acetyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)ethanehydroximamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetyl and hydroximamide groups can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the acetyl and hydroximamide groups.
1-Acetyl-3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the hydroximamide group.
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)ethanehydroximamide: Lacks the acetyl group.
Uniqueness
O~1~-Acetyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-YL)ethanehydroximamide is unique due to the presence of both acetyl and hydroximamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13N5O4 |
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Molecular Weight |
255.23 g/mol |
IUPAC Name |
[(E)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] acetate |
InChI |
InChI=1S/C9H13N5O4/c1-5-9(14(16)17)6(2)13(11-5)4-8(10)12-18-7(3)15/h4H2,1-3H3,(H2,10,12) |
InChI Key |
QFKPWEWQSIKKBD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=N\OC(=O)C)/N)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=NOC(=O)C)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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